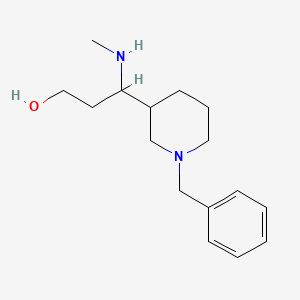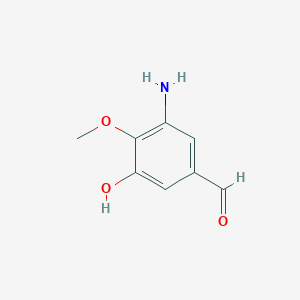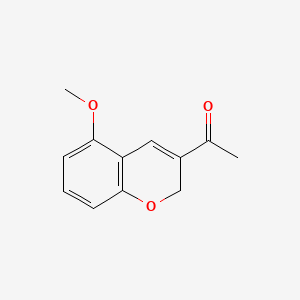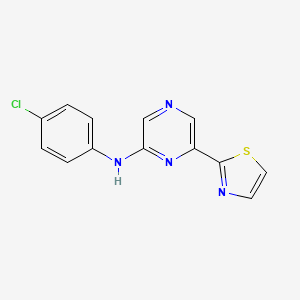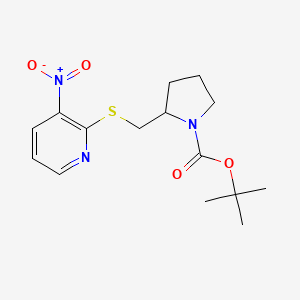![molecular formula C18H22O B13957764 Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl- CAS No. 55044-97-8](/img/structure/B13957764.png)
Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] is an organic compound with the molecular formula C14H14O. It is also known by other names such as benzyl ether and dibenzyl ether . This compound is characterized by its clear, colorless to pale yellow appearance and is known for its distinct almond-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] can be synthesized through the ester exchange reaction between benzyl alcohol and benzyl ether . This reaction can be catalyzed by either acid or base catalysts .
Industrial Production Methods: In industrial settings, the production of benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] typically involves the use of benzyl chloride and sodium hydroxide under controlled conditions to ensure high yield and purity .
Types of Reactions:
Reduction: This compound can be reduced to form benzyl alcohol under specific conditions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the ether linkage can be cleaved.
Common Reagents and Conditions:
Scientific Research Applications
Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the ether oxygen can donate electron density to form new bonds . Additionally, its aromatic rings can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Benzyl Ether: Shares a similar structure but lacks the additional ethyl groups.
Dibenzyl Ether: Another closely related compound with similar properties and applications.
Phenyl Ether: Differentiated by the presence of phenyl groups instead of benzyl groups.
Uniqueness: Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to act as both a nucleophile and an electrophile in various reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
55044-97-8 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-ethyl-4-[(4-ethylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C18H22O/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
TYUQSJSSWPKHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COCC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


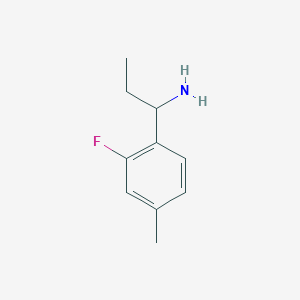
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
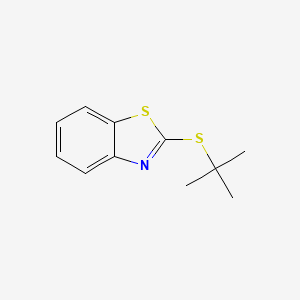
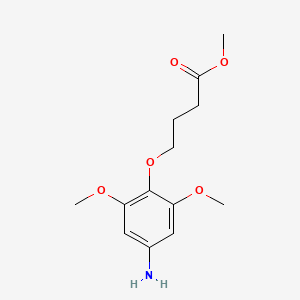

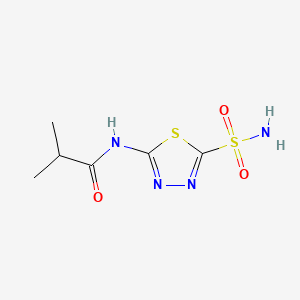

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
